Methyl 2-iodooxazole-4-carboxylate
Overview
Description
Methyl 2-iodooxazole-4-carboxylate is a chemical compound with the molecular formula C5H4INO3 . It is a heterocyclic compound, specifically an oxazole, which is a five-membered ring containing one oxygen atom and one nitrogen atom .
Physical And Chemical Properties Analysis
Methyl 2-iodooxazole-4-carboxylate has a molecular weight of 252.99 g/mol . Other physical and chemical properties such as boiling point are not specified in the available literature.Scientific Research Applications
1. Metal-mediated DNA base pairing of 2-oxo-imidazole-4-carboxylate nucleotides
- Application Summary: This research focuses on the metal-mediated base pairing properties of a novel 2-oxo-imidazole-4-carboxylate (ImOC) nucleobase . The ImOC nucleobases were found to form stable ImOC –Cu II – ImOC and ImOC –Hg II – ImOC base pairs in the presence of the corresponding metal ions .
- Methods of Application: The ImOC nucleobases can be easily derived from a commercially available uridine analogue . The ImOC bases did not react with other divalent metal ions and showed superior metal selectivity compared to similar nucleobase design reported so far .
- Results: The ImOC –Cu II – ImOC base pair was much more stable than mismatch pairs with other natural nucleobases, confirming the base pair specificity in the presence of Cu II . Furthermore, they demonstrated the quantitative assembly of three Cu II ions inside a DNA duplex with three consecutive ImOC – ImOC pairs .
2. Metalation of Oxazoles and Benzoxazoles
- Application Summary: This research discusses the metalation of oxazoles and benzoxazoles, including synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions .
- Methods of Application: The methods discussed include synthesis of oxazoles and benzoxazoles, deprotonations and halogen–metal exchange of oxazoles and benzoxazoles, Suzuki–Miyaura, Stille, and Negishi cross-coupling reactions .
- Results: The results of this research have been widely used, especially in the last 10 years .
3. Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibitory Activity
- Application Summary: A chain of oxazole derivatives were synthesized and checked for PTP-1B inhibitory activity . Protein tyrosine phosphatase-1B (PTP-1B) has been found important for the treatment of diabetes and obesity .
- Methods of Application: The oxazole derivatives were synthesized and their inhibitory activity against PTP-1B was tested .
- Results: Out of all compounds, two exhibited the most promising activity .
4. Metalation of Oxazoles and Benzoxazoles
- Application Summary: This research discusses the metalation of oxazoles and benzoxazoles, including synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions .
- Methods of Application: The methods discussed include synthesis of oxazoles and benzoxazoles, deprotonations and halogen–metal exchange of oxazoles and benzoxazoles, Suzuki–Miyaura, Stille, and Negishi cross-coupling reactions .
- Results: The results of this research have been widely used, especially in the last 10 years .
5. Metal-mediated DNA base pairing of 2-oxo-imidazole-4-carboxylate nucleotides
- Application Summary: This research focuses on the metal-mediated base pairing properties of a novel 2-oxo-imidazole-4-carboxylate (ImOC) nucleobase . The ImOC nucleobases were found to form stable ImOC –Cu II – ImOC and ImOC –Hg II – ImOC base pairs in the presence of the corresponding metal ions .
- Methods of Application: The ImOC nucleobases can be easily derived from a commercially available uridine analogue . The ImOC bases did not react with other divalent metal ions and showed superior metal selectivity compared to similar nucleobase design reported so far .
- Results: The ImOC –Cu II – ImOC base pair was much more stable than mismatch pairs with other natural nucleobases, confirming the base pair specificity in the presence of Cu II . Furthermore, they demonstrated the quantitative assembly of three Cu II ions inside a DNA duplex with three consecutive ImOC – ImOC pairs .
Safety And Hazards
properties
IUPAC Name |
methyl 2-iodo-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLBUQNQJGLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-iodooxazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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